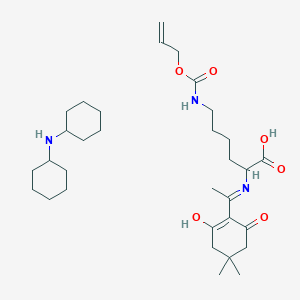![molecular formula C21H18ClFNNaO4S B12319776 sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate](/img/structure/B12319776.png)
sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MK 0524 sodium salt involves several steps, starting from commercially available starting materials. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dimethylformamide and dichloromethane .
Industrial Production Methods
Industrial production of MK 0524 sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
MK 0524 sodium salt undergoes several types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted benzyl derivatives .
Applications De Recherche Scientifique
MK 0524 sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationship of prostaglandin D2 receptor antagonists.
Biology: Employed in studies investigating the role of prostaglandin D2 in various biological processes, such as inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in conditions like allergic rhinitis and niacin-induced flushing.
Industry: Utilized in the development of new drugs targeting prostaglandin D2 receptors.
Mécanisme D'action
MK 0524 sodium salt exerts its effects by selectively antagonizing the prostaglandin D2 receptor 1 (DP1). This receptor is involved in the accumulation of cyclic adenosine monophosphate (cAMP) in platelets and other cells. By inhibiting this receptor, MK 0524 sodium salt blocks the effects of prostaglandin D2, such as vasodilation and nasal congestion . The molecular targets include the DP1 receptor, and the pathways involved are primarily related to cAMP signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
MK-0343: Another prostaglandin D2 receptor antagonist with similar properties.
MK-0608: A compound with a different mechanism but also targets prostaglandin pathways.
KN-93: A calcium/calmodulin-dependent protein kinase II inhibitor with some overlapping biological effects.
Uniqueness
MK 0524 sodium salt is unique due to its high selectivity and potency for the DP1 receptor. Its ability to block prostaglandin D2-induced responses with minimal off-target effects makes it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H18ClFNNaO4S |
|---|---|
Poids moléculaire |
457.9 g/mol |
Nom IUPAC |
sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate |
InChI |
InChI=1S/C21H19ClFNO4S.Na/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);/q;+1/p-1 |
Clé InChI |
DWCYUNBVZHNVET-UHFFFAOYSA-M |
SMILES canonique |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


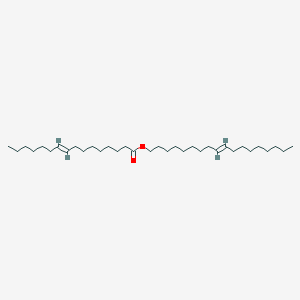

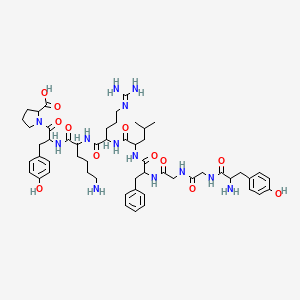
![1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one](/img/structure/B12319735.png)

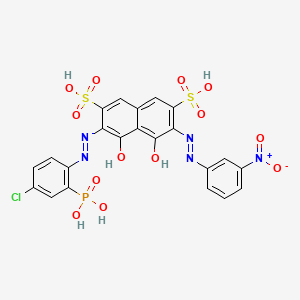

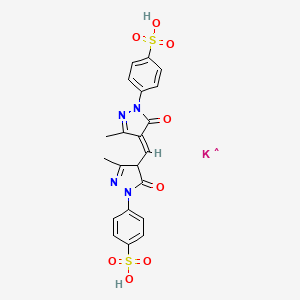
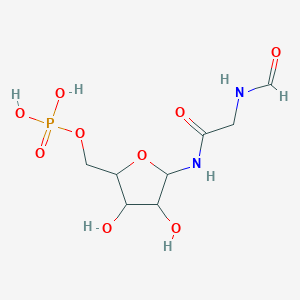
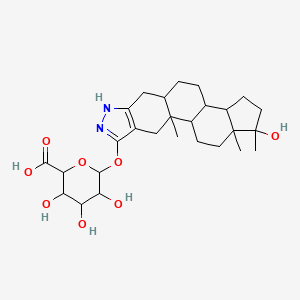
![methyl 3,4,5-triacetyloxy-6-[N-phenyl-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/structure/B12319777.png)
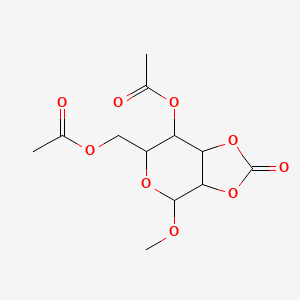
![4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B12319791.png)
